Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate
CAS No.: 1805120-89-1
Cat. No.: VC2754143
Molecular Formula: C11H10Br2F2O3
Molecular Weight: 388 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1805120-89-1 |
---|---|
Molecular Formula | C11H10Br2F2O3 |
Molecular Weight | 388 g/mol |
IUPAC Name | ethyl 2-[3,5-dibromo-2-(difluoromethoxy)phenyl]acetate |
Standard InChI | InChI=1S/C11H10Br2F2O3/c1-2-17-9(16)4-6-3-7(12)5-8(13)10(6)18-11(14)15/h3,5,11H,2,4H2,1H3 |
Standard InChI Key | NLVCULVPNAWZGY-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=C(C(=CC(=C1)Br)Br)OC(F)F |
Canonical SMILES | CCOC(=O)CC1=C(C(=CC(=C1)Br)Br)OC(F)F |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate features a phenylacetate core with specific substitution patterns. The structure consists of an ethyl ester of phenylacetic acid with two bromine atoms at positions 3 and 5 of the phenyl ring and a difluoromethoxy (OCHf₂) group at position 2. Based on analysis of similar structures, the molecular formula can be predicted as C₁₁H₁₀Br₂F₂O₃, with an estimated molecular weight of approximately 388 g/mol. The spatial arrangement of these functional groups creates a molecule with specific steric and electronic properties that influence its chemical behavior.
Physical Properties
Drawing from data on related compounds, Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate is expected to exist as a colorless to pale yellow solid or oil at room temperature. The presence of the ethyl ester and difluoromethoxy groups contributes to its likely limited water solubility, while enhancing solubility in organic solvents such as dichloromethane, chloroform, and DMSO . The table below presents predicted physical properties based on structural analysis of similar compounds:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Physical State | Crystalline solid | Based on similar brominated phenylacetates |
Molecular Weight | ~388 g/mol | Calculated from molecular formula C₁₁H₁₀Br₂F₂O₃ |
Solubility | Poorly soluble in water; Soluble in organic solvents | Based on lipophilic nature of halogenated aromatics |
Melting Point | 85-95°C | Estimated from similar dibrominated compounds |
Log P | 3.8-4.2 | Predicted based on bromine and difluoromethoxy contributions |
Chemical Properties
The chemical reactivity of Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate is expected to be influenced significantly by its functional groups. The bromine atoms at positions 3 and 5 serve as potential sites for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . The difluoromethoxy group imparts specific electronic effects on the aromatic ring, potentially affecting the reactivity of the bromine atoms through electronic induction. The ethyl ester moiety can undergo typical ester reactions including hydrolysis, transesterification, and reduction. Under basic conditions, hydrolysis would yield the corresponding carboxylic acid, while reduction with appropriate reagents could produce the corresponding alcohol derivative.
Synthesis Methods
Traditional Synthesis Approaches
Analytical Characterization
Spectroscopic Analysis
Comprehensive characterization of Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate would involve multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly informative, with ¹H NMR expected to show characteristic signals for the ethyl ester (triplet and quartet), methylene group adjacent to the carbonyl, aromatic protons, and the distinctive signal for the difluoromethoxy proton (typically a triplet due to coupling with the fluorine atoms) . ¹⁹F NMR would display a characteristic doublet for the difluoromethoxy group, providing confirmation of this structural feature. Infrared (IR) spectroscopy would reveal distinctive bands for the ester carbonyl (approximately 1730-1750 cm⁻¹) and C-F stretching vibrations (1000-1100 cm⁻¹).
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would serve as valuable tools for assessing the purity of Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate. Reverse-phase HPLC using C18 columns with appropriate mobile phase compositions (typically acetonitrile/water mixtures) would be effective for separation and quantification. The presence of the bromine atoms and difluoromethoxy group would contribute to strong UV absorbance, facilitating detection at wavelengths around 254-280 nm. Thin-Layer Chromatography (TLC) could serve as a rapid analytical tool during synthesis and purification, with visualization potentially enhanced by the inherent UV activity of the aromatic system.
Structural Confirmation Techniques
Mass spectrometry would provide definitive confirmation of the molecular structure of Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate. The molecular ion would exhibit a characteristic isotope pattern due to the presence of two bromine atoms, with three peaks in approximately 1:2:1 ratio reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes . High-resolution mass spectrometry would confirm the exact mass consistent with the molecular formula C₁₁H₁₀Br₂F₂O₃. X-ray crystallography, if suitable crystals could be obtained, would provide unambiguous confirmation of the three-dimensional structure, including the precise spatial arrangement of the bromine atoms and difluoromethoxy group relative to the phenylacetate moiety.
Comparative Analysis with Similar Compounds
Structure-Activity Relationships
Comparing Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate with related compounds provides insights into structure-activity relationships. The position of bromine substituents (3,5- versus 2,5- or 4,5-) likely influences the electronic distribution across the aromatic ring, potentially affecting reactivity patterns and binding interactions with biological targets . The difluoromethoxy group at position 2 creates a specific steric and electronic environment that distinguishes it from methoxy or trifluoromethoxy analogs. These structural variations could translate to significant differences in properties relevant to applications in medicinal chemistry, such as lipophilicity, metabolic stability, and target binding affinity.
Reactivity Comparisons
The reactivity of Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate can be contrasted with similar compounds to understand the influence of substitution patterns. The 3,5-dibromo arrangement may exhibit different reactivity in cross-coupling reactions compared to 2,5- or 4,5-dibromo patterns, potentially due to steric and electronic factors . The presence of the difluoromethoxy group at position 2 likely influences the reactivity of the adjacent positions through both steric hindrance and electronic effects. These differences in reactivity could be exploited in selective functionalization strategies, where specific positions might demonstrate preferential reactivity under controlled conditions.
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